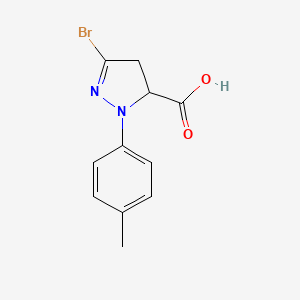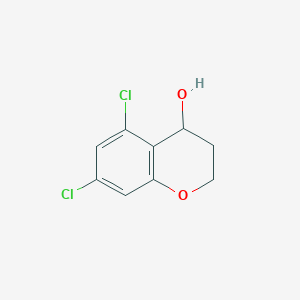
5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-ol
Overview
Description
5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-ol is a heterocyclic organic compound. It is a derivative of benzopyran, characterized by the presence of chlorine atoms at the 5 and 7 positions and a hydroxyl group at the 4 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the reduction of 5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-one. This reduction can be achieved using ketoreductase enzymes in the presence of coenzymes and a coenzyme recycling system . The reaction conditions often include specific temperatures and pH levels to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using similar reduction methods. The process would be optimized for efficiency, cost-effectiveness, and scalability, ensuring that the compound can be produced in sufficient quantities for commercial applications.
Chemical Reactions Analysis
Types of Reactions
5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced further to modify its functional groups.
Substitution: Chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields 5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-one, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets. For instance, its derivatives may inhibit enzymes like H+/K±ATPase by binding to the enzyme and preventing its conformational changes, thereby blocking its activity . This inhibition can lead to therapeutic effects, such as reducing gastric acid secretion in the treatment of gastroesophageal reflux disease.
Comparison with Similar Compounds
Similar Compounds
Trolox: A vitamin E derivative with antioxidant properties.
3,4-Dihydro-2H-1-benzopyran-2-one:
5,6-dichloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: A compound with similar structural features but different functional groups.
Uniqueness
5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-ol is unique due to its specific substitution pattern and the presence of both chlorine atoms and a hydroxyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
5,7-dichloro-3,4-dihydro-2H-chromen-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h3-4,7,12H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECZCGXIKKUAPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1O)C(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[Iminodi(methylene)]dicyclohexanol](/img/structure/B1444129.png)
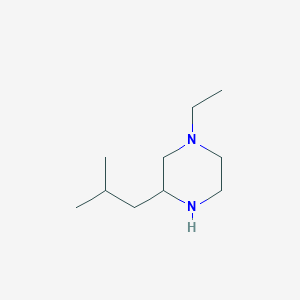

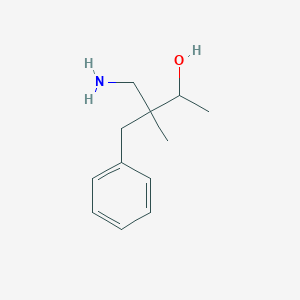
![8-fluoro-5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1444137.png)
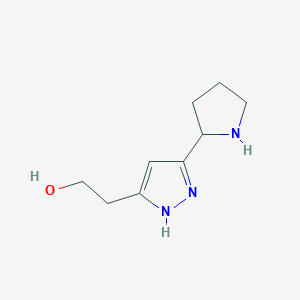

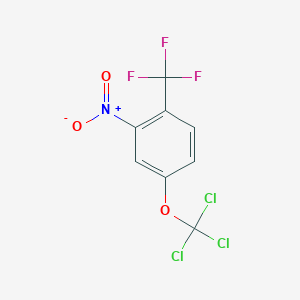


![Spiro[3.5]nonan-1-OL](/img/structure/B1444146.png)

